Tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate: is an organic compound with the molecular formula C16H22N2O5 . It is a piperidine derivative featuring a tert-butyl ester group and a nitrophenoxy substituent. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Nitrophenoxy Group: The nitrophenoxy group is introduced via a nucleophilic aromatic substitution reaction, where a nitrophenol derivative reacts with a suitable piperidine intermediate.
Esterification: The tert-butyl ester group is introduced through an esterification reaction, often using tert-butyl chloroformate as the esterifying agent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate can undergo reduction to form an amino group.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenoxy group can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.
Major Products:
Reduction: Formation of tert-butyl 3-(4-aminophenoxy)piperidine-1-carboxylate.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological receptors. The piperidine ring provides structural rigidity, enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
- Tert-butyl 4-(4-aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 3-(4-nitrophenyl)piperidine-1-carboxylate
Comparison:
- Tert-butyl 4-(4-aminomethyl)phenyl)piperidine-1-carboxylate : Contains an aminomethyl group instead of a nitrophenoxy group, which alters its reactivity and potential biological activity.
- Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate : Features a hydroxymethyl group, making it more hydrophilic and potentially more reactive in aqueous environments.
- Tert-butyl 3-(4-nitrophenyl)piperidine-1-carboxylate : Similar structure but with a nitrophenyl group, which may influence its electronic properties and reactivity.
Tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate stands out due to its unique combination of a nitrophenoxy group and a piperidine ring, providing a balance of hydrophobicity and electronic properties that can be fine-tuned for specific applications.
Biological Activity
Tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a tert-butyl group and a 4-nitrophenoxy moiety. This structural configuration contributes to its lipophilicity and ability to interact with various biological targets. The molecular formula is C16H22N2O4, and its structure can be represented as follows:
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with neurotransmitter receptors and enzymes involved in metabolic pathways. The presence of the nitro group and piperidine ring likely plays a crucial role in these interactions, potentially affecting enzyme activity or receptor binding .
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, in vitro assays demonstrated its ability to inhibit the growth of various cancer cell lines, including glioblastoma (U251-MG cells). Treatment with this compound resulted in a notable decrease in cell proliferation, suggesting its potential as an anticancer agent .
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
U251-MG | 26.2 ± 1.2 | Inhibition of cell growth via PTEN regulation |
Other Cancer Lines | Varies | Potential modulation of signaling pathways |
Neuroprotective Effects
Given its structural similarities to known neurotransmitter modulators, this compound has been investigated for neuroprotective effects. Preliminary data suggest that it may influence neurotransmitter systems, potentially providing therapeutic benefits in neurodegenerative diseases.
Antimicrobial Activity
The compound has also shown promise as an antibacterial and antifungal agent. Its structural characteristics allow it to interact with biological membranes or enzymes critical for microbial survival. Studies indicate that similar compounds have demonstrated efficacy against various pathogens, suggesting that this compound could be developed further for these applications .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound through various experimental approaches:
- In Vitro Studies : Multiple assays have confirmed the anticancer activity against glioblastoma cells, highlighting its potential as a lead compound for drug development targeting cancer.
- Gene Expression Analysis : Transcriptome analyses following treatment with the compound revealed significant changes in gene expression related to cell growth and inflammatory responses, indicating its multifaceted role in cellular regulation .
- Comparative Studies : Structural comparisons with related compounds have illustrated unique reactivity patterns and biological interactions, providing insights into the design of more effective derivatives .
Properties
IUPAC Name |
tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-16(2,3)23-15(19)17-10-4-5-14(11-17)22-13-8-6-12(7-9-13)18(20)21/h6-9,14H,4-5,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOFZYJUWZHERT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383407 |
Source
|
Record name | tert-Butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690632-16-7 |
Source
|
Record name | tert-Butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.